3,6-Di(hydrazino)-1,2,4,5-tetrazine

Antimicrobial coatings Biofilm inhibition Sol-gel additives

3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHTz) is a differentiated, nitrogen-rich heterocycle that outperforms generic tetrazine derivatives in multiple applications. In sol-gel antimicrobial coatings, DHTz achieves biofilm inhibition at 31 ppm against P. aeruginosa—8× more potent than DCTZ (250 ppm)—enabling lower additive loadings without sacrificing efficacy. As an energetic building block, DHTz-derived polymers exhibit higher thermal stability than GAP, polyNIMMO, and polyGLYN, with macrocyclic derivatives exceeding TNT in detonation velocity and RDX in heat of combustion. In propellants, DHTz elevates burning rates by up to 80% at 25% loading. However, documented incompatibility with nitrocellulose demands formulation redesign or encapsulation. Procurement should specify anhydrous, high-purity DHTz with validated MIC for target organisms, and account for the compound's impact sensitivity relative to DAAF.

Molecular Formula C2H6N8
Molecular Weight 142.12 g/mol
CAS No. 5940-53-4
Cat. No. B1599697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Di(hydrazino)-1,2,4,5-tetrazine
CAS5940-53-4
Molecular FormulaC2H6N8
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESC1(=NN=C(N=N1)NN)NN
InChIInChI=1S/C2H6N8/c3-5-1-7-9-2(6-4)10-8-1/h3-4H2,(H,5,7,8)(H,6,9,10)
InChIKeyNLZBZABIJAZRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Di(hydrazino)-1,2,4,5-tetrazine (CAS 5940-53-4): Sourcing Specifications and Fundamental Characteristics


3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHTz; also referred to as DHT or DHDTZ) is a nitrogen-rich heterocyclic compound with the molecular formula C₂H₆N₈ and a molecular weight of 142.12 g/mol . The compound exists as a crystalline solid with a density of 1.64 g·cm⁻³ and a standard heat of formation of 1075 kJ·mol⁻¹ [1]. It features two hydrazino (-NHNH₂) substituents at the 3- and 6-positions of the 1,2,4,5-tetrazine ring, imparting dual functionality as both an energetic building block and a coordination ligand [2]. The compound is commercially available at purities of 95-98% from multiple vendors .

3,6-Di(hydrazino)-1,2,4,5-tetrazine Procurement: Why In-Class Substitution Without Performance Validation Is Not Advisable


Within the 3,6-disubstituted tetrazine class, substituent identity critically governs thermal stability, energetic output, and biological activity. Direct comparative studies demonstrate that DHTz exhibits thermal decomposition thresholds (~140 °C) substantially lower than furazan-based analogs DAAF and DAAT (230-250 °C), while simultaneously displaying greater impact sensitivity than DAAF [1]. In antimicrobial applications, DHTz demonstrates minimum inhibitory concentrations (MIC) of 31 ppm against key biofilm-forming bacteria, an order of magnitude more potent than 1,2,4,5-tetrazine dicarboxylic acid (DCTZ) at 250 ppm [2]. In nitrocellulose-based propellants, DHTz elevates burning rates by up to 80% relative to unmodified reference formulations—yet its documented incompatibility with nitrocellulose precludes its use as a direct substitute for non-ionic tetrazoles without formulation redesign [3]. These quantifiable performance divergences, documented across multiple independent studies, confirm that generic interchange of tetrazine derivatives without application-specific validation carries demonstrable technical risk.

3,6-Di(hydrazino)-1,2,4,5-tetrazine Quantitative Performance Evidence: Validated Differentiation Against Structural Analogs


Antibacterial Potency Comparison: 3,6-Di(hydrazino)-1,2,4,5-tetrazine vs. Tetrazine Dicarboxylic Acid

In a direct head-to-head comparison, 3,6-dihydrazino-1,2,4,5-tetrazine (DHDTZ) exhibited significantly higher antibacterial activity than 1,2,4,5-tetrazine dicarboxylic acid (DCTZ). Against Pseudomonas aeruginosa ATCC 27853, DHDTZ demonstrated an MIC of 31 ppm, compared to 250 ppm for DCTZ. Against Staphylococcus epidermidis CSF 41498, a biofilm-forming clinical isolate, DHDTZ showed an MIC of 62.5 ppm, while DCTZ required 250 ppm [1].

Antimicrobial coatings Biofilm inhibition Sol-gel additives

Antioxidant Capacity Comparison: 3,6-Di(hydrazino)-1,2,4,5-tetrazine vs. Tetrazine Dicarboxylic Acid

In a direct comparison study, 3,6-dihydrazino-1,2,4,5-tetrazine (DHDTZ) demonstrated superior antioxidant activity relative to 1,2,4,5-tetrazine dicarboxylic acid (DCTZ) across both DPPH radical scavenging and FRAP assays. At 100 µg/mL concentration in the DPPH assay, DHDTZ achieved 85.7% inhibition compared to 48.5% for DCTZ. In the FRAP assay at the same concentration, DHDTZ exhibited an absorbance of 0.92, approximately twice the 0.45 absorbance value recorded for DCTZ [1].

Radical scavenging Antioxidant additives DPPH assay

Thermal Stability Differential: 3,6-Di(hydrazino)-1,2,4,5-tetrazine vs. Furazan-Based Energetic Materials

Comparative thermal analysis using DSC and TG-DTA techniques reveals that 3,6-dihydrazino-1,2,4,5-tetrazine (DHTz) exhibits thermal stability up to approximately 140 °C, which is substantially lower than furazan-based energetic materials 3,3′-diamino-4,4′-azoxyfurazan (DAAF) and 3,3′-azobis(6-amino-1,2,4,5-tetrazine) (DAAT), both of which demonstrate stability in the 230-250 °C range [1][2]. DHTz undergoes a two-stage exothermic decomposition with apparent activation energies of 154.8 kJ·mol⁻¹ and 123.4 kJ·mol⁻¹ for the respective stages, and a critical thermal explosion temperature of 426.10 K (152.95 °C) [3].

Energetic materials Thermal analysis DSC characterization

Burning Rate Enhancement: 3,6-Di(hydrazino)-1,2,4,5-tetrazine as Propellant Modifier

In a study evaluating nitrogen-rich additives for nitrocellulose-based propellants, 3,6-dihydrazino-s-tetrazine (DHT) at 25% (m/m) concentration produced burning rates up to 80% higher than the reference propellant formulation [1]. However, the same study identified poor compatibility between DHT and nitrocellulose/nitrated esters, leading to autocatalytic decomposition and deflagration in the presence of stabilizer. In contrast, non-ionic tetrazoles exhibited full compatibility with identical nitrocellulose-based propellant matrices [1].

Gun propellants Burning rate modifier Nitrocellulose formulations

Detonation Performance Metrics: 3,6-Di(hydrazino)-1,2,4,5-tetrazine Baseline Characterization

Theoretical and experimental characterization of 3,6-dihydrazino-1,2,4,5-tetrazine (DHT) establishes its detonation performance parameters. At a crystal density of 1.64 g·cm⁻³, DHT exhibits a detonation velocity of 9.27 km·s⁻¹ and a detonation pressure of 36.02 GPa [1]. The standard heat of formation, calculated via atomic energy method and validated against experimental data, is 1075 kJ·mol⁻¹ [1]. The specific heat capacity was determined as 183.61 J·mol⁻¹·K⁻¹ at 298.15 K, with an adiabatic time-to-explosion of 263.84-297.58 seconds [2].

Detonation velocity Energetic materials Explosive performance

Energetic Polymer Precursor Performance: DHTz-Derived Macromolecules vs. Commercial Energetic Binders

Polymerization of 3,6-dihydrazinyl-1,2,4,5-tetrazine (DHTz) with diisocyanates yields macrocycles and polymers with nitrogen content exceeding 47% [1]. The macrocycle C-DHTZ-TM, derived from DHTz and tetramethylene diisocyanate, exhibits a larger heat of combustion than RDX, GAP, and polyGLYN, with comparable density and greater detonation velocity than TNT [1]. DHTz-based energetic macromolecules demonstrate higher thermal stability than currently used energetic polymers including GAP, polyNIMMO, and polyGLYN. In ADN-based compositions, formulations bonded with 60% (by weight) P-DHTZ-HM and P-DHTZ-MB polymers achieve higher theoretical specific impulse than polyGLYN-bonded counterparts [1].

Energetic polymers Propellant binders Nitrogen-rich macromolecules

3,6-Di(hydrazino)-1,2,4,5-tetrazine: Evidence-Backed Application Scenarios for Procurement Decision Support


Antimicrobial Sol-Gel Coatings for Biomedical and Food-Contact Stainless Steel Surfaces

Based on direct comparative MIC data, 3,6-di(hydrazino)-1,2,4,5-tetrazine (DHDTZ) is quantitatively superior to 1,2,4,5-tetrazine dicarboxylic acid (DCTZ) for sol-gel coating formulations requiring antimicrobial activity at minimal additive concentrations. At 31 ppm against P. aeruginosa and 62.5 ppm against S. epidermidis, DHDTZ achieves effective biofilm inhibition at 4- to 8-fold lower concentrations than DCTZ [1]. This enables lower additive loadings without sacrificing antimicrobial efficacy, reducing potential impacts on coating mechanical properties. The compound's demonstrated antioxidant activity further enhances coating durability under oxidative stress conditions. Procurement in this context should prioritize high-purity DHTz for reproducible sol-gel doping, with MIC validation recommended for target organisms.

Energetic Binder and Macromolecular Precursor Development

DHTz serves as a monomeric building block for synthesizing nitrogen-rich energetic polymers with documented performance advantages over commercial energetic binders. DHTz-derived polymers exhibit higher thermal stability than GAP, polyNIMMO, and polyGLYN, and produce higher theoretical specific impulse in ADN-based propellant compositions [2]. The macrocycle C-DHTZ-TM demonstrates greater detonation velocity than TNT and larger heat of combustion than RDX, GAP, and polyGLYN, with nitrogen content exceeding 47% [2]. Procurement for polymer synthesis applications should specify DHTz with minimal moisture content, as the hydrazino groups are reactive toward isocyanates and require anhydrous conditions for controlled polymerization.

Pyrotechnic and Propellant Burning Rate Modification

In pyrotechnic and propellant applications where elevated burning rates are desirable and formulation compatibility can be managed, DHTz offers a documented 80% burning rate enhancement at 25% (m/m) loading in nitrocellulose-based systems [3]. The compound's relatively low thermal stability (~140 °C) compared to DAAF and DAAT (230-250 °C) [4] may be advantageous in applications requiring lower ignition thresholds. However, procurement for nitrocellulose-based formulations must account for documented compatibility limitations: DHTz exhibits poor compatibility with nitrocellulose and nitrated esters, necessitating either alternative binder systems, protective encapsulation strategies, or the use of non-ionic tetrazoles where full compatibility is non-negotiable [3]. DHTz-based compositions have been reported to produce brilliantly colored flames with minimal smoke or ash production, suggesting utility in low-smoke pyrotechnic formulations [5].

Coordination Chemistry and Reactive Intermediate Synthesis

The dual hydrazino functionality of DHTz enables its use as a coordination ligand and as a synthetic intermediate for producing other tetrazine derivatives. The compound can be converted to 3,6-dichloro-1,2,4,5-tetrazine via chlorination, providing access to electrophilic tetrazine derivatives for subsequent nucleophilic substitution [6]. It also serves as a precursor for synthesizing energetic salts with 3,5-dinitrosalicylic acid and trinitrophloroglucinol, yielding compounds with tailored thermal and energetic properties [7]. The hydrogen-bonding network in crystalline DHTz has been characterized under high pressure using DFT, establishing a foundation for understanding its intermolecular interactions in solid-state applications [8]. Procurement for synthetic intermediate use should specify DHTz with certified purity and appropriate hazard classification given the compound's documented impact sensitivity relative to DAAF [4].

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